molecular formula C18H20Cl2O3 B5033800 1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene

1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene

Cat. No.: B5033800
M. Wt: 355.3 g/mol
InChI Key: LKRMPSUILFFJHE-UHFFFAOYSA-N
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Description

1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H20Cl2O3. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a butoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3-dichlorobenzene.

    Etherification: The 1,3-dichlorobenzene undergoes etherification with 4-(2-methoxy-4-methylphenoxy)butanol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy and butoxy groups can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Products include oxidized forms of the methoxy and butoxy groups, such as aldehydes or carboxylic acids.

Scientific Research Applications

1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dichloro-2-methylbenzene: Similar structure but lacks the methoxy and butoxy groups.

    1,3-dichloro-2-methoxybenzene: Similar structure but lacks the butoxy group.

    1,3-dichloro-2-butoxybenzene: Similar structure but lacks the methoxy group.

Uniqueness

1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene is unique due to the presence of both methoxy and butoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O3/c1-13-8-9-16(17(12-13)21-2)22-10-3-4-11-23-18-14(19)6-5-7-15(18)20/h5-9,12H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMPSUILFFJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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